molecular formula C10H8ClN B1352907 1-(2-chlorophenyl)-1H-pyrrole CAS No. 89096-75-3

1-(2-chlorophenyl)-1H-pyrrole

Cat. No. B1352907
CAS RN: 89096-75-3
M. Wt: 177.63 g/mol
InChI Key: YNSZCXYIEIKMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-chlorophenyl)-1H-pyrrole” is a chemical compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the second carbon .


Molecular Structure Analysis

The molecular structure of “1-(2-chlorophenyl)-1H-pyrrole” would likely include a pyrrole ring and a 2-chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and the conditions under which the reactions are carried out. For example, a study on a universal chemical programming language for robotic synthesis repeatability mentioned the execution of molecular dynamic simulation for a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure. For example, a related compound, 1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol, has a molecular weight of 156.61 g/mol and a XLogP3-AA value of 2.1 .

Scientific Research Applications

Synthesis and Structural Characterization

1-(2-chlorophenyl)-1H-pyrrole has been a subject of interest in synthetic chemistry, particularly in the synthesis of new pyrrole derivatives. For example, Louroubi et al. (2019) synthesized a new pentasubstituted pyrrole derivative and conducted comprehensive spectroscopic analysis and computational studies. This research demonstrates the compound's potential as a corrosion inhibitor for steel surfaces (Louroubi et al., 2019).

Biological Evaluation for Antimycobacterial Activity

Biava et al. (2008) explored the synthesis of new derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and evaluated their activity against Mycobacterium tuberculosis and atypical mycobacteria. The study highlights the potential of these compounds in antimycobacterial therapy (Biava et al., 2008).

Electrochemical and Physical Properties

The electrochemical behavior of N-substituted arylmethylene pyrrole monomers, including those with a 1-(4-chlorophenyl)pyrrole structure, has been investigated by Walker and D’Silva (2014). Their research focused on electropolymerisation into polymer and co-polymer films, revealing insights into the redox activity and film formation characteristics of these compounds (Walker & D’Silva, 2014).

Pyrrole Coupling Chemistry

Mert et al. (2013) conducted an extensive study on the electrochemical synthesis of an etheric member of N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole(1). This research examined the electrochromic and ion receptor properties of the synthesized polybispyrroles, highlighting their potential applications in metal recovery and ion sensing (Mert, Demir, & Cihaner, 2013).

Safety And Hazards

The safety and hazards associated with “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and how it is handled. For example, a safety data sheet for a related compound suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for research on “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and potential applications. For example, a review on the biological potential of indole derivatives suggests that these compounds show promise for new drug investigations .

properties

IUPAC Name

1-(2-chlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZCXYIEIKMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405840
Record name 1-(2-chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-1H-pyrrole

CAS RN

89096-75-3
Record name 1-(2-chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(2-chlorophenyl)-1H-pyrrole

Citations

For This Compound
8
Citations
S Yu, Y Liu, J Wang, F Luo, H Cheng… - Synthetic …, 2018 - Taylor & Francis
CuF 2 -mediated selective CS coupling of 1,4-disubstituted 1,2,3-triazole halides using the widely available DMSO as the methylthiolation reagent were achieved through the chelation …
Number of citations: 6 www.tandfonline.com
CC Silveira, MP Fortes… - Current Organic …, 2012 - ingentaconnect.com
A new and efficient methodology for the Clauson-Kaas synthesis of N-aryl pyrroles, employing CeCl3.7H2O as catalyst, was developed. The transformation was performed in …
Number of citations: 29 www.ingentaconnect.com
KR Rohit, G Meera, G Anilkumar - Journal of Heterocyclic …, 2022 - Wiley Online Library
The first manganese‐catalyzed modified Clauson‐Kaas reaction for N‐substituted pyrrole synthesis using 2,5‐dimethoxytetrahydrofuran with variously substituted aromatic amines has …
Number of citations: 6 onlinelibrary.wiley.com
G La Regina, R Bai, A Coluccia… - Journal of medicinal …, 2014 - ACS Publications
We synthesized 3-aroyl-1-arylpyrrole (ARAP) derivatives as potential anticancer agents having different substituents at the pendant 1-phenyl ring. Both the 1-phenyl ring and 3-(3,4,5-…
Number of citations: 85 pubs.acs.org
S Mousavi, H Naeimi, AH Ghasemi… - Scientific Reports, 2023 - nature.com
Pyrroles are widely spread worldwide because of their critical applications, especially pharmacology. An expedition method for one-pot synthesis of N-substituted pyrrole derivatives …
Number of citations: 1 www.nature.com
KH Lam - 2022 - theses.lib.polyu.edu.hk
Antimicrobial resistance (AMR) is a hot topic nowadays. The development of AMR is escalating expeditiously and has provoked serious health issues worldwide. Hence, it is of utmost …
Number of citations: 0 theses.lib.polyu.edu.hk
B Das, DB Shinde, BS Kanth… - Synthetic Communications, 2012 - Taylor & Francis
A novel approach for a facile high-yielding synthesis of N-substituted pyrroles has been discovered by the treatment of nitroarenes with 2,5-dimethoxytetrahydrofuran using indium in …
Number of citations: 3 www.tandfonline.com
P Chauhan, SS Chimni - Asian Journal of Organic Chemistry, 2013 - Wiley Online Library
An enantioselective Morita–Baylis–Hillman reaction of maleimides with isatin derivatives has been developed. β‐Isocupreidine catalyzes the formation of enantiomerically enriched 3‐…
Number of citations: 22 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.